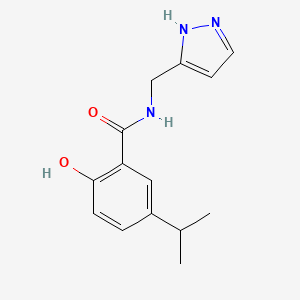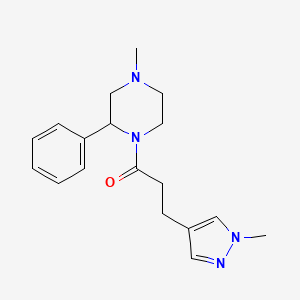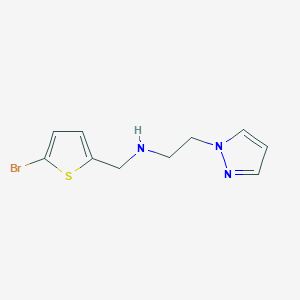![molecular formula C14H20ClN3O B6620162 2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide](/img/structure/B6620162.png)
2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound, in particular, has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide typically involves the reaction of 1-(3-chlorophenyl)ethylamine with piperazine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as an antihistamine or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to histamine receptors, thereby inhibiting the action of histamine and providing antihistamine effects. Additionally, it may interact with neurotransmitter receptors, contributing to its potential antipsychotic effects.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A well-known antihistamine with a similar piperazine structure.
Hydroxyzine: Another antihistamine that shares structural similarities with 2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide.
Aripiprazole: An antipsychotic agent that contains a piperazine moiety.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the 3-chlorophenyl group. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[1-(3-chlorophenyl)ethyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-11(12-3-2-4-13(15)9-12)18-7-5-17(6-8-18)10-14(16)19/h2-4,9,11H,5-8,10H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYKVCRRHJPQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N2CCN(CC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,2-dimethyl-N-[1-(4-methylsulfonylphenyl)ethyl]furan-3-carboxamide](/img/structure/B6620082.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(4-methylpyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B6620090.png)
![1-[4-[(1-Propan-2-ylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]-2-pyrazol-1-ylpropan-1-one](/img/structure/B6620100.png)
![2-[[4-(4-fluorophenyl)oxan-4-yl]amino]-N-prop-2-enylacetamide](/img/structure/B6620107.png)
![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]propanamide](/img/structure/B6620118.png)
![N-[2-(benzenesulfonyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B6620141.png)
![2-Methyl-5-[[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B6620147.png)
![1-Tert-butyl-3-[1-[1-(4-fluorobenzoyl)piperidin-3-yl]ethyl]urea](/img/structure/B6620152.png)
![6-Cyclopropyl-2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)pyridazin-3-one](/img/structure/B6620157.png)


![N-[2-(4-acetamidophenyl)ethyl]-3-thiophen-3-ylpropanamide](/img/structure/B6620165.png)
![tert-butyl (4S)-4-[(2-methylcyclopropyl)carbamoyl]-1,3-thiazolidine-3-carboxylate](/img/structure/B6620168.png)

